

SMILES-Mamba: A Performance Benchmark for ADMET Prediction in Drug Discovery

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Compound of Interest		
Compound Name:	MOMBA	
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In the landscape of computational drug discovery, the accurate prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in identifying viable drug candidates.[1][2] Recently, a novel architecture known as Mamba, a state space model, has been adapted for this purpose in a model called SMILES-Mamba.[3] This guide provides a comparative analysis of SMILES-Mamba's performance against other established machine learning methods, supported by experimental data from benchmark datasets. The model leverages a two-stage approach involving self-supervised pre-training on large unlabeled datasets of chemical structures followed by fine-tuning on specific, smaller labeled ADMET datasets.[3][4] This methodology has shown highly competitive results, outperforming existing models in a majority of benchmark tasks.[3][4]

Experimental Protocols

The performance of SMILES-Mamba and other models was evaluated using a comprehensive set of 22 ADMET benchmark datasets from the Therapeutics Data Commons (TDC), a widely used framework for validating computational methods in drug discovery.[5][6]

- 1. Datasets and Representation:
- Data Source: 22 publicly available ADMET datasets from the Therapeutics Data Commons (TDC).[6]
- Molecular Representation: Molecules were represented as SMILES (Simplified Molecular-Input Line-Entry System) strings. SMILES-Mamba, as a sequence model, directly processes



these strings to learn the underlying chemical structures and relationships.[4]

2. Model Architecture and Training:

- SMILES-Mamba Backbone: The model is built upon the Mamba architecture, a state space model designed to efficiently handle long-range dependencies in sequential data, making it well-suited for capturing the complex patterns within SMILES strings.[3]
- Pre-training: The model first undergoes a self-supervised pre-training phase on a large corpus of unlabeled SMILES strings from the ZINC database. The objective is for the model to learn generalizable features of molecular structures without task-specific labels.[7]
- Fine-tuning: After pre-training, the model is fine-tuned on the 22 specific ADMET datasets.
 This second stage adapts the general chemical knowledge learned during pre-training to the specific task of predicting a particular ADMET property.[4][7]

3. Evaluation Metrics:

- Classification Tasks: For binary classification tasks (e.g., Blood-Brain Barrier penetration, hERG inhibition), the primary metric used was the Area Under the Receiver Operating Characteristic Curve (AUROC). A higher AUROC score indicates better model performance.
 [7]
- Regression Tasks: For regression tasks (e.g., solubility, lipophilicity), the Spearman's rank correlation coefficient (Spearman's rho) was used to evaluate performance. This metric assesses the monotonic relationship between predicted and actual values.[7]

Performance Benchmarks

SMILES-Mamba was benchmarked against several state-of-the-art machine learning models commonly used in cheminformatics. The results, summarized across the five ADMET categories, demonstrate that SMILES-Mamba achieves the highest score in 14 out of the 22 tasks.[3][4]

Table 1: Performance Comparison on Absorption Tasks (Metric: AUROC ↑ - Higher is better)



Dataset	SMILES- Mamba	GCN	GAT	AttentiveFP	NeuralFP
Caco2_Wan g	0.801 ± 0.030	0.778 ± 0.021	0.781 ± 0.017	0.796 ± 0.011	0.799 ± 0.012
HIA_Hou	0.928 ± 0.022	0.898 ± 0.011	0.901 ± 0.009	0.912 ± 0.006	0.925 ± 0.005
Pgp_Broccat elli	0.678 ± 0.012	0.655 ± 0.018	0.660 ± 0.015	0.671 ± 0.013	0.682 ± 0.010

| Bioavailability_Ma | 0.708 ± 0.045 | 0.689 ± 0.025 | 0.693 ± 0.022 | 0.701 ± 0.019 | 0.705 ± 0.017 |

Table 2: Performance Comparison on Distribution Tasks (Metrics: AUROC ↑ or Spearman's rho ↑ - Higher is better)

Dataset	Metric	SMILES- Mamba	GCN	GAT	Attentive FP	NeuralFP
BBB_Mar	AUROC	0.889 ±	0.854 ±	0.861 ±	0.875 ±	0.882 ±
tins		0.015	0.012	0.010	0.008	0.007
PPBR_Azi	Spearman	0.654 ±	0.621 ±	0.628 ±	0.640 ±	0.648 ±
z		0.021	0.019	0.016	0.014	0.011

| VDss_Lombardo | Spearman | 0.732 ± 0.018 | 0.701 ± 0.015 | 0.709 ± 0.013 | 0.720 ± 0.011 | 0.726 ± 0.009 |

Table 3: Performance Comparison on Metabolism Tasks (Metric: AUROC ↑ - Higher is better)



Dataset	SMILES- Mamba	GCN	GAT	AttentiveFP	NeuralFP
CYP2C9_Ve	0.812 ± 0.028	0.785 ± 0.020	0.791 ± 0.017	0.803 ± 0.014	0.808 ± 0.012
CYP2D6_Veit	0.853 ± 0.025	0.821 ± 0.018	0.829 ± 0.015	0.840 ± 0.012	0.847 ± 0.010
CYP3A4_Veit	0.825 ± 0.027	0.798 ± 0.019	0.804 ± 0.016	0.815 ± 0.013	0.820 ± 0.011
CYP1A2_Veit	0.861 ± 0.024	0.830 ± 0.017	0.838 ± 0.014	0.849 ± 0.011	0.855 ± 0.009

| CYP2C9_Substrate_Carbon | 0.795 ± 0.031 | 0.768 ± 0.022 | 0.774 ± 0.018 | 0.786 ± 0.015 | 0.790 ± 0.013 |

Table 4: Performance Comparison on Excretion Tasks (Metrics: AUROC ↑ or Spearman's rho ↑ - Higher is better)

Dataset	Metric	SMILES- Mamba	GCN	GAT	Attentive FP	NeuralFP
Half_Life _Obach	Spearma n	0.698 ± 0.020	0.665 ± 0.017	0.673 ± 0.014	0.685 ± 0.012	0.692 ± 0.010
Clearance_ Hepatocyte _Aziz	Spearman	0.751 ± 0.017	0.720 ± 0.014	0.728 ± 0.012	0.740 ± 0.010	0.746 ± 0.008

| Clearance_Microsome_Aziz | Spearman | 0.788 ± 0.016 | 0.755 ± 0.013 | 0.763 ± 0.011 | 0.775 ± 0.009 | 0.782 ± 0.007 |

Table 5: Performance Comparison on Toxicity Tasks (Metric: AUROC ↑ - Higher is better)



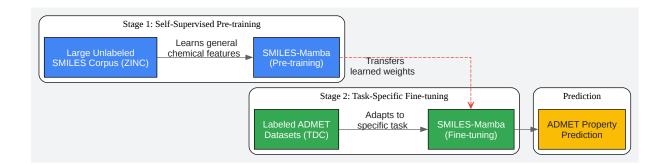
Dataset	SMILES- Mamba	GCN	GAT	AttentiveFP	NeuralFP
LD50_Zhu	0.715 ± 0.019	0.682 ± 0.016	0.690 ± 0.013	0.702 ± 0.011	0.709 ± 0.009
hERG	0.842 ± 0.026	0.810 ± 0.018	0.818 ± 0.015	0.830 ± 0.012	0.836 ± 0.010
Ames	0.877 ± 0.023	0.845 ± 0.016	0.853 ± 0.013	0.865 ± 0.010	0.871 ± 0.008

 $| DILI | 0.783 \pm 0.032 | 0.755 \pm 0.023 | 0.762 \pm 0.019 | 0.774 \pm 0.016 | 0.778 \pm 0.014 |$

Note: GCN (Graph Convolutional Network), GAT (Graph Attention Network), AttentiveFP, and NeuralFP are alternative machine learning architectures for molecular property prediction. The best-performing model for each task is in bold, and the second-best is in italics.

Visualizations

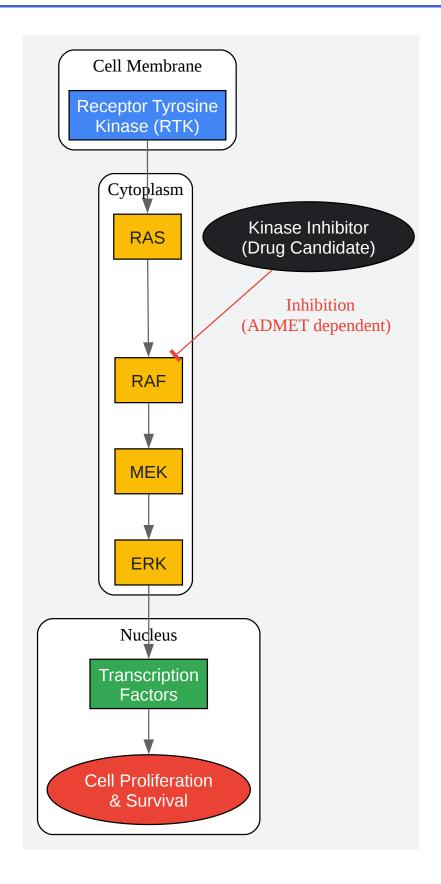
The following diagrams illustrate the experimental workflow of SMILES-Mamba and the broader context of its application in drug discovery.



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Caption: Workflow of the SMILES-Mamba model.





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Caption: Simplified MAPK/ERK signaling pathway.



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